molecular formula C24H19NO2S2 B4562904 3-(4-methylbenzyl)-5-(3-phenoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

3-(4-methylbenzyl)-5-(3-phenoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B4562904
M. Wt: 417.5 g/mol
InChI Key: ZQPJQDLZWFPXIJ-JCMHNJIXSA-N
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Description

3-(4-methylbenzyl)-5-(3-phenoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C24H19NO2S2 and its molecular weight is 417.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 417.08572120 g/mol and the complexity rating of the compound is 620. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Thiazolidin-4-ones and Biological Potential

Thiazolidin-4-ones and their functionalized analogues, such as glitazones and rhodanines, have shown a wide range of pharmacological activities. These compounds have been incorporated into commercial pharmaceuticals due to their potential against various diseases. The development of these molecules has been an ongoing effort since the mid-nineteenth century, highlighting the compound's structural versatility and stability. Advances in synthetic methodologies, including green chemistry approaches, have facilitated the exploration of their biological potential further. The diverse pharmacological activities of these compounds, from anticancer to antimicrobial effects, underscore their significance in medicinal chemistry and potential applications in treating diseases (Santos, Jones Jr., & Silva, 2018).

Antimicrobial and Antitumor Applications

The thiazolidin-4-one nucleus has been explored for its antimicrobial and antitumor properties. Research has shown that structural modifications of the thiazolidin-4-one core can yield compounds with significant biological activities, indicating the potential for developing new therapeutic agents. The ability to tailor these molecules for specific pharmacological activities through structural modification makes them a valuable tool in drug development processes (Singh et al., 2022).

Environmental Applications

Beyond their direct pharmacological applications, related compounds have been investigated for environmental benefits, such as the treatment of organic pollutants through enzymatic degradation. The use of redox mediators in conjunction with enzymes to degrade recalcitrant compounds in wastewater highlights an innovative approach to environmental remediation. This suggests potential for the application of thiazolidinone derivatives in environmentally friendly technologies for pollutant degradation (Husain & Husain, 2007).

Properties

IUPAC Name

(5Z)-3-[(4-methylphenyl)methyl]-5-[(3-phenoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO2S2/c1-17-10-12-18(13-11-17)16-25-23(26)22(29-24(25)28)15-19-6-5-9-21(14-19)27-20-7-3-2-4-8-20/h2-15H,16H2,1H3/b22-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQPJQDLZWFPXIJ-JCMHNJIXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C(=CC3=CC(=CC=C3)OC4=CC=CC=C4)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC(=CC=C3)OC4=CC=CC=C4)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(4-methylbenzyl)-5-(3-phenoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
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3-(4-methylbenzyl)-5-(3-phenoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
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3-(4-methylbenzyl)-5-(3-phenoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
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3-(4-methylbenzyl)-5-(3-phenoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
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3-(4-methylbenzyl)-5-(3-phenoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 6
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3-(4-methylbenzyl)-5-(3-phenoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

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